An In-depth Technical Guide to 4-(Trifluoromethyl)benzamidoxime (CAS: 22179-86-8)
An In-depth Technical Guide to 4-(Trifluoromethyl)benzamidoxime (CAS: 22179-86-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 4-(Trifluoromethyl)benzamidoxime. The information is curated for professionals in the fields of chemical research and drug development, with a focus on presenting clear, actionable data and methodologies.
Core Properties and Data
4-(Trifluoromethyl)benzamidoxime is a substituted aromatic compound with the chemical formula C₈H₇F₃N₂O.[1] Its structural and physicochemical properties make it a valuable intermediate in the synthesis of various biologically active molecules.
Physicochemical Properties
A summary of the key physicochemical properties of 4-(Trifluoromethyl)benzamidoxime is presented in the table below.
| Property | Value | Source |
| CAS Number | 22179-86-8 | [1][2] |
| Molecular Formula | C₈H₇F₃N₂O | [1] |
| Molecular Weight | 204.15 g/mol | [1][2] |
| Melting Point | 125-130 °C (literature) | [2] |
| Appearance | Tan or Cream-white crystalline solid | [3] |
| IUPAC Name | N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide | [4] |
| Synonyms | N-Hydroxy-4-(trifluoromethyl)benzamidine, 4-Trifluoromethylbenzamide oxime | [1][5] |
| InChI Key | QCVFLUSIBKAKPC-UHFFFAOYSA-N | [2] |
| SMILES | NC(=NO)C1=CC=C(C=C1)C(F)(F)F | [2] |
Spectroscopic Data Summary
| Spectrum Type | Key Features and Observations |
| ¹H NMR | Expected signals for aromatic protons (in the range of 7-8 ppm), an NH₂ group, and an OH group. The trifluoromethyl group will influence the chemical shifts of the aromatic protons. |
| ¹³C NMR | Expected signals for the trifluoromethyl carbon, aromatic carbons (with splitting due to fluorine coupling), and the amidoxime carbon. The CF₃ signal would be a quartet. |
| FT-IR | Characteristic peaks for N-H, O-H, C=N, and C-F stretching vibrations are expected. |
| Mass Spec. | The molecular ion peak (M+) would be observed at m/z 204. Fragmentation would likely involve the loss of small neutral molecules like H₂O, NH₃, and fragments from the trifluoromethyl group. |
Synthesis and Experimental Protocols
4-(Trifluoromethyl)benzamidoxime is most commonly synthesized from 4-(trifluoromethyl)benzonitrile. The general reaction involves the addition of hydroxylamine to the nitrile group.
General Synthesis Protocol
This protocol is adapted from established methods for the synthesis of benzamidoximes from benzonitriles.[6][7]
Materials:
-
4-(Trifluoromethyl)benzonitrile
-
Hydroxylamine hydrochloride
-
Sodium carbonate or another suitable base
-
Ethanol or a similar protic solvent
-
Water
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride in a mixture of ethanol and water.
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Add sodium carbonate portion-wise to the solution to neutralize the hydrochloride and generate free hydroxylamine.
-
To this solution, add 4-(trifluoromethyl)benzonitrile.
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The reaction mixture is then heated to reflux and stirred for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature.
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The solvent is removed under reduced pressure.
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The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield 4-(Trifluoromethyl)benzamidoxime as a crystalline solid.
Role in Drug Discovery and Development
4-(Trifluoromethyl)benzamidoxime is a key building block in the synthesis of more complex molecules with potential therapeutic applications. Its derivatives have been investigated as inhibitors of various signaling pathways implicated in cancer.
Synthetic Intermediate for Kinase and PD-L1 Inhibitors
The amidoxime functional group is a versatile handle for constructing heterocyclic systems, which are common scaffolds in drug molecules. Research has shown that derivatives of 4-(trifluoromethyl)benzamidoxime are being explored as:
-
Kinase Inhibitors: Specifically, derivatives have been synthesized and evaluated as inhibitors of the BRAF V600E mutant kinase, which is a driver in some cancers.[8]
-
PD-1/PD-L1 Inhibitors: Benzamidoxime-containing compounds have been identified as ligands for PD-L1, a key immune checkpoint protein.[9][10][11] Inhibition of the PD-1/PD-L1 interaction can restore anti-tumor immunity.
The following workflow illustrates the role of 4-(Trifluoromethyl)benzamidoxime as a synthetic intermediate.
Inhibition of the Hedgehog Signaling Pathway
While not directly an inhibitor itself, derivatives of 4-(Trifluoromethyl)benzamidoxime have been designed to target the Hedgehog (Hh) signaling pathway.[12] This pathway is crucial in embryonic development and its aberrant activation is linked to several cancers. The diagram below outlines a simplified representation of the Hedgehog signaling pathway and the general point of intervention for inhibitors.
Conclusion
4-(Trifluoromethyl)benzamidoxime is a chemical compound with significant potential in the field of drug discovery and development. Its value lies primarily in its role as a versatile synthetic intermediate for the creation of novel therapeutic agents, particularly in the area of oncology. Further research into its properties and the biological activities of its derivatives is warranted and holds promise for the development of new treatments for a range of diseases.
References
- 1. 4-(Trifluoromethyl)benzamide [webbook.nist.gov]
- 2. ekwan.github.io [ekwan.github.io]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. 4-(Trifluoromethyl)benzamidoxime | C8H7F3N2O | CID 609329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. US6211232B1 - Process for producing benzamidoximes - Google Patents [patents.google.com]
- 7. CN106565541A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Turning a Tumor Microenvironment Pitfall into Opportunity: Discovery of Benzamidoxime as PD-L1 Ligand with pH-Dependent Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Evaluation of PD-1/PD-L1 Antagonists Bearing a Benzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Turning a Tumor Microenvironment Pitfall into Opportunity: Discovery of Benzamidoxime as PD-L1 Ligand with pH-Dependent Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
